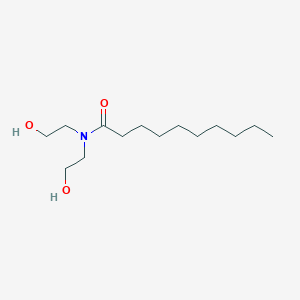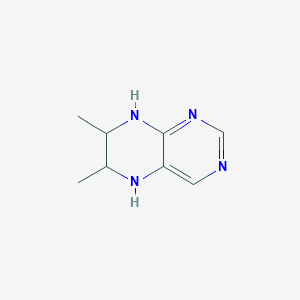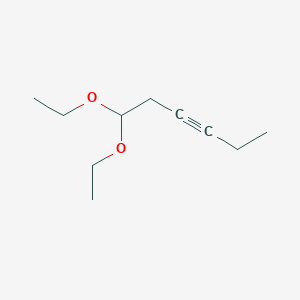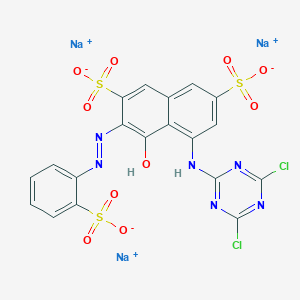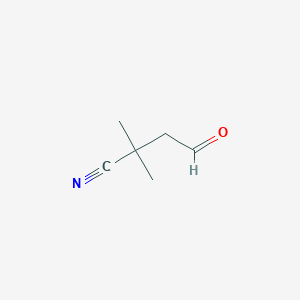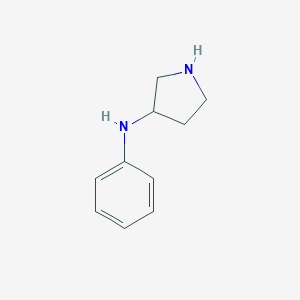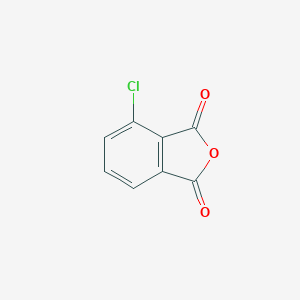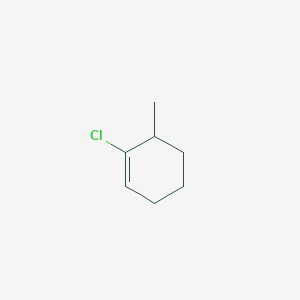
1-Chloro-6-methylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-methylcyclohexene is a chemical compound that is commonly used in scientific research. It is a cycloalkene that is used as a starting material for the synthesis of other compounds. The compound has a variety of applications in different fields of research, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-chloro-6-methylcyclohexene is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have various effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-chloro-6-methylcyclohexene are not well studied. However, it is known to have some toxic effects on living organisms. It can cause irritation to the skin, eyes, and respiratory system. It can also be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-chloro-6-methylcyclohexene in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in a variety of reactions. However, its toxic nature and potential harm to living organisms are significant limitations.
Orientations Futures
There are several future directions for the study of 1-chloro-6-methylcyclohexene. One area of research could be the development of safer and more effective methods for its synthesis. Another area of research could be the study of its mechanism of action and its effects on living organisms. Additionally, the compound could be used as a starting material for the synthesis of new compounds with potential applications in medicine and other fields.
Méthodes De Synthèse
1-Chloro-6-methylcyclohexene can be synthesized through various methods. One of the most common methods is the addition of hydrogen chloride to 1,6-dimethylcyclohexene in the presence of a catalyst such as aluminum chloride. The reaction produces 1-chloro-6-methylcyclohexene as the main product.
Applications De Recherche Scientifique
1-Chloro-6-methylcyclohexene has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the study of organic chemistry, biochemistry, and pharmacology.
Propriétés
Numéro CAS |
16642-50-5 |
|---|---|
Nom du produit |
1-Chloro-6-methylcyclohexene |
Formule moléculaire |
C7H11Cl |
Poids moléculaire |
130.61 g/mol |
Nom IUPAC |
1-chloro-6-methylcyclohexene |
InChI |
InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
Clé InChI |
ARZLOQMBFNPXHG-UHFFFAOYSA-N |
SMILES |
CC1CCCC=C1Cl |
SMILES canonique |
CC1CCCC=C1Cl |
Synonymes |
1-Chloro-6-methyl-1-cyclohexene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



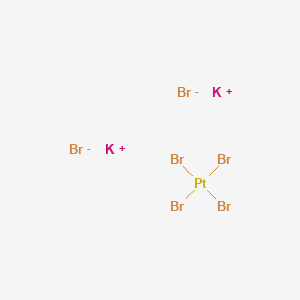
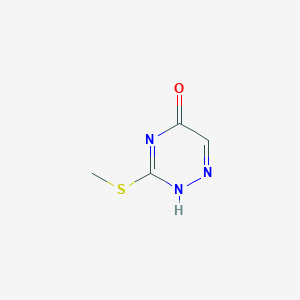
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
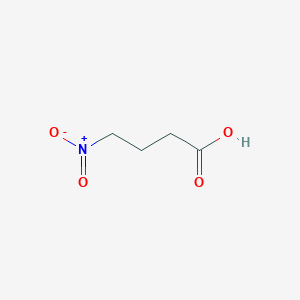
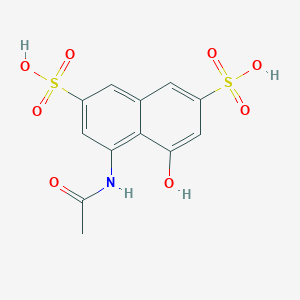
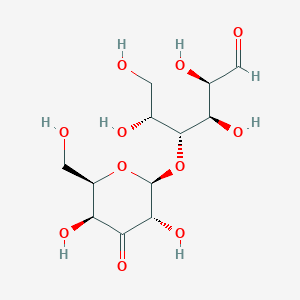
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
